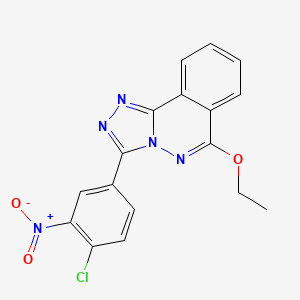
2,3,7-Trimethylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7-Trimethylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities The compound’s structure consists of a quinoxaline core with three methyl groups attached at the 2, 3, and 7 positions, and an amine group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethylquinoxalin-6-amine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Amination: The amine group at the 6 position can be introduced by nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the 6 position can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxaline derivatives
Substitution: Substituted quinoxaline derivatives with diverse functional groups
Aplicaciones Científicas De Investigación
2,3,7-Trimethylquinoxalin-6-amine has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its pharmacological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,7-Trimethylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function and leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis, leading to antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylquinoxalin-6-amine: Lacks the methyl group at the 7 position, which may affect its chemical properties and biological activities.
2,3,6-Trimethylquinoxaline: Lacks the amine group at the 6 position, resulting in different reactivity and applications.
Uniqueness
2,3,7-Trimethylquinoxalin-6-amine is unique due to its specific arrangement of methyl and amine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
65833-68-3 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2,3,7-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-6-4-10-11(5-9(6)12)14-8(3)7(2)13-10/h4-5H,12H2,1-3H3 |
Clave InChI |
ZUFXYUWDSJPBEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(N=C2C=C1N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


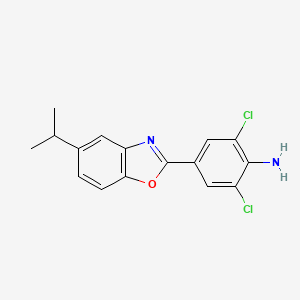

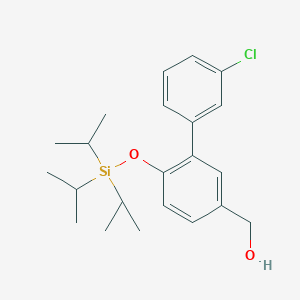
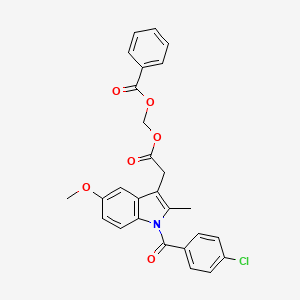
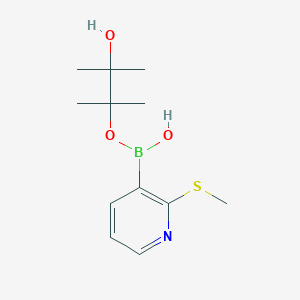
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

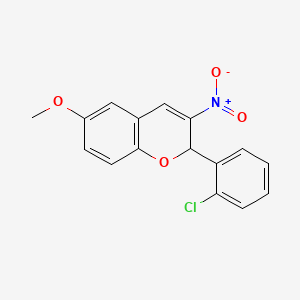
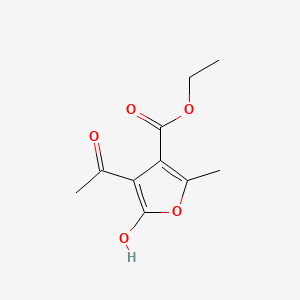
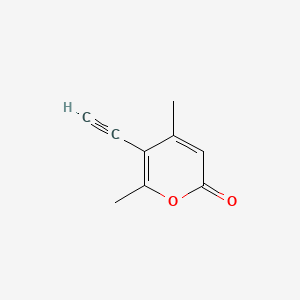
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
